4,4'-(Diazoamino)dibenzenesulfonic acid, disodium salt
Description
Properties
IUPAC Name |
disodium;4-[2-(4-sulfonatophenyl)iminohydrazinyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O6S2.2Na/c16-22(17,18)11-5-1-9(2-6-11)13-15-14-10-3-7-12(8-4-10)23(19,20)21;;/h1-8H,(H,13,14)(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVNMDAIZCXVTO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=NC2=CC=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3Na2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56120-28-6 | |
| Record name | 4,4'-(Diazoamino)dibenzenesulfonic acid, disodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056120286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Diazotization of Sulfanilic Acid
The synthesis begins with the diazotization of sulfanilic acid (4-aminobenzenesulfonic acid). In a typical procedure, sulfanilic acid is dissolved in a sodium hydroxide solution (13–14 wt%) to form the sodium salt, ensuring solubility. Sulfuric acid (40 wt%) is then introduced under vigorous stirring to protonate the amino group, followed by the gradual addition of sodium nitrite (30 wt%) at temperatures maintained below 8°C using ice baths. This step generates the diazonium salt intermediate, which is critical for subsequent coupling.
Reaction conditions :
Coupling Reaction
The diazonium salt is coupled with undiazotized sulfanilic acid in a weakly alkaline medium (pH 7–8) to form the diazoamino linkage. Sodium acetate or hydroxide is used to maintain alkalinity, facilitating the nucleophilic attack of the amine on the diazonium group. The reaction is conducted below 20°C to minimize side reactions, with a stoichiometric ratio of 1:0.55–0.65 (diazonium salt : sulfanilic acid).
Key considerations :
-
Solvent : Aqueous systems dominate due to the hydrophilicity of sulfonic acid groups.
-
Byproducts : Unreacted diazonium salts and sulfanilic acid require rigorous purification.
Industrial-Scale Production
Batch Process Optimization
Industrial synthesis employs large-scale reactors with automated temperature and pH control. A representative protocol involves:
| Step | Parameters |
|---|---|
| Diazotization | 5–8°C, 2–3 hours, continuous stirring |
| Coupling | 15–20°C, 4–6 hours, pH 7.5–8.0 |
| Salting-out | 20–25% NaCl (w/v), 30–60 minutes |
| Filtration | Centrifugation at 3,000–5,000 rpm |
| Drying | 60–70°C, vacuum drying |
Yield : 33–34% after purification.
Reaction Parameter Analysis
Temperature Effects
Lower temperatures (≤8°C) during diazotization stabilize the diazonium salt, while coupling at ≤20°C prevents hydrolysis. Exceeding these thresholds leads to:
pH Dependence
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Diazotization : Requires strongly acidic conditions (pH ≤1) to protonate the amino group.
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Coupling : Weak alkalinity (pH 7–8) deprotonates the amine for nucleophilic activity.
Purification and Isolation
Salting-Out Techniques
Post-reaction, sodium chloride (10–15% w/v) is added to precipitate the product. The high solubility of sulfonic acid groups in water necessitates concentrated brine solutions for effective salting-out.
Chromatographic Purification
High-performance liquid chromatography (HPLC) with a C18 column and methanol/ammonium acetate eluent (0.2 M, pH 6.8) resolves the target compound from impurities like 4-aminobenzenesulfonic acid and tetrahydroxysuccinic acid.
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Column : C18 (250 × 4.6 mm, 5 µm).
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Detection : UV-Vis at 254 nm and 358 nm.
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Eluent gradient : 0–30% methanol over 20 minutes.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
-
Elemental analysis : Matches theoretical values for C₁₂H₉N₃Na₂O₆S₂ (C: 35.93%, H: 2.26%, N: 10.47%).
Comparative Data Tables
Table 1: Laboratory vs. Industrial Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction volume | 0.5–2 L | 500–2,000 L |
| Temperature control | Ice baths | Jacketed reactors |
| Yield | 30–35% | 33–34% |
| Purity | 95–97% (HPLC) | 98% (HPLC) |
Table 2: Critical Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Diazotization temp | 5–8°C | ↓ Temp → ↑ Diazonium stability |
| Coupling pH | 7–8 | ↑ pH → ↑ Coupling rate |
| NaCl concentration | 20–25% (w/v) | ↑ [NaCl] → ↑ Precipitation |
Challenges and Innovations
Byproduct Mitigation
Green Chemistry Approaches
Recent advances explore enzymatic diazotization and solvent-free coupling, though industrial adoption remains limited due to cost and scalability issues.
Chemical Reactions Analysis
Diazotization and Coupling Reactions
4,4'-(Diazoamino)dibenzenesulfonic acid, disodium salt (DAADBSA) is synthesized via diazotization of sulfanilic acid (4-aminobenzenesulfonic acid) followed by coupling with undiazotized sulfanilic acid under controlled conditions. The reaction requires sodium acetate as a buffering agent to maintain pH stability. Industrially, this process is scaled using high-pressure liquid chromatography (HPLC) for monitoring intermediates.
Key Steps :
- Diazotization of sulfanilic acid with sodium nitrite (NaNO₂) in HCl to form the diazonium intermediate .
- Coupling of the diazonium salt with a second sulfanilic acid molecule to form DAADBSA .
Reagents :
- NaNO₂, HCl, sodium acetate.
Conditions : - Temperature: 50°C .
- pH: Controlled to avoid side reactions (e.g., C-coupling) .
Decomposition Reactions
DAADBSA decomposes under acidic aqueous conditions, yielding sulfanilic acid (SA) and p-phenolsulfonic acid . This instability necessitates careful handling during synthesis and storage.
Mechanism :
Acid-catalyzed cleavage of the diazoamino group (-N=N-NH-) into aromatic amines and sulfonic acid derivatives .
Reaction :
Conditions :
Oxidation Reactions
DAADBSA undergoes oxidation with strong oxidizing agents like potassium permanganate (KMnO₄), forming sulfonic acid derivatives.
Products :
- Sulfonated quinones or sulfone derivatives, depending on reaction conditions.
Reagents :
- KMnO₄, H₂O₂.
Conditions : - Elevated temperatures (60–80°C).
Reduction Reactions
Reduction of DAADBSA with agents like sodium borohydride (NaBH₄) converts the diazoamino group into hydrazine derivatives or amines.
Reaction :
Products :
- Hydrazine-linked dibenzenesulfonic acid derivatives.
Conditions :
- Neutral or alkaline pH.
Substitution Reactions
The sulfonic acid groups (-SO₃H) in DAADBSA participate in nucleophilic substitution reactions, enabling functionalization for dye synthesis .
Examples :
- Reaction with alkyl halides to form sulfonate esters.
- Replacement of -SO₃H with -OH or -NH₂ under basic conditions .
Reagents :
Comparative Reactivity Table
Critical Findings from Research
- Side Reactions : Excess amine (5:1 ratio) is required during synthesis to suppress C-coupling side products .
- Stability : DAADBSA is prone to decomposition in acidic media, necessitating neutral storage conditions .
- Industrial Relevance : Used in synthesizing Sunset Yellow FCF (FD&C Yellow No. 6) , highlighting its role in azo dye chemistry.
Scientific Research Applications
Dye Manufacturing
4,4'-(Diazoamino)dibenzenesulfonic acid, disodium salt is primarily utilized in the synthesis of azo dyes. It serves as a diazotizing agent that reacts with aromatic amines to form stable azo linkages. A notable application is in the production of Sunset Yellow FCF , a dye widely used in the food industry for coloring products such as candies and beverages .
Biochemical Assays
In biological research, this compound acts as a reagent in various biochemical assays. Its ability to form stable complexes with proteins and other biomolecules allows it to be used in studies involving enzyme activity and protein interactions.
Material Science
Recent research has suggested potential applications in material science, particularly in developing new materials with specific optical properties. The compound's reactivity allows for modifications that can enhance material performance in various applications.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Azo Dye Synthesis | Investigated the use of 4,4'-(Diazoamino)dibenzenesulfonic acid in creating azo dyes | Demonstrated effective synthesis of dyes with high stability and colorfastness |
| Biochemical Interaction Studies | Assessed the reactivity of the compound with biological molecules | Found significant interactions that could be leveraged for drug development and diagnostics |
| Material Science Research | Explored modifications of the compound for new material applications | Identified potential for creating materials with enhanced optical properties |
Mechanism of Action
The mechanism of action of 4,4’-(Diazoamino)dibenzenesulfonic acid, disodium salt involves its ability to undergo diazotization and coupling reactions . The diazonium group can react with various nucleophiles, leading to the formation of different products. This reactivity is exploited in organic synthesis and industrial applications .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Byproducts in Color Additives
6,6′-Oxybis[2-naphthalenesulfonic Acid] (DONS)
- Structure : Two naphthalenesulfonic acid groups linked by an ether (-O-) bridge (Figure 1b) .
- Formation: Condensation product of 6-hydroxy-2-naphthalenesulfonic acid (SS), an intermediate in FD&C Red No. 40 (R40) synthesis.
- Impurity Levels : Found in commercial SS samples at up to 3.5% and subsequently in Y6 .
- Comparison with DAADBSA :
Stilbene Disulfonic Acid Derivatives
4,4'-Diamino-2,2'-stilbene Disulfonic Acid (DAS)
- Structure: Stilbene (C=C) backbone with sulfonic acid and amino groups .
- Applications : Intermediate in dye and fluorescent whitening agent synthesis.
- Biological Activity: Tested for estrogenic activity due to structural resemblance to diethylstilbestrol (DES).
- Comparison with DAADBSA: Functional Groups: DAS has amino and sulfonic acid groups; DAADBSA lacks amino groups but includes a triazene moiety. Applications: DAS is a deliberate intermediate; DAADBSA is an unintended byproduct.
Anion Transport Inhibitors (DIDS, SITS, DNDS)
Sulfonic Acid Salts with Triazene or Azo Linkages
Triazeno Benzenesulfonic Acids
- Example: Sodium salts of 2-, 3-, and 4-(3,3-dimethyltriazeno)benzenesulfonic acid .
- Synthesis : Requires isolation of diazonium fluoroborates and reaction with amines under controlled conditions .
- Comparison with DAADBSA: Synthetic Complexity: Both involve diazonium intermediates, but DAADBSA forms spontaneously during colorant synthesis. Applications: Triazeno derivatives are intentional products for niche applications; DAADBSA is a regulated impurity.
Azo-Linked Sulfonic Acids
Data Tables
Table 1. Key Structural and Functional Comparisons
Research Findings and Implications
- DAADBSA : Its presence in color additives underscores the need for stringent quality control in diazo compound synthesis .
- DIDS/SITS : Demonstrated utility in ion transport studies highlights the versatility of sulfonic acid derivatives in biochemistry .
- DAS : Despite structural similarities to estrogens, its lack of hormonal activity emphasizes the importance of empirical validation over structural analogy .
Biological Activity
4,4'-(Diazoamino)dibenzenesulfonic acid, disodium salt (CAS No. 56120-28-6) is a synthetic compound with significant applications in various fields, including biology and chemistry. This article explores its biological activities, including antimicrobial properties, antioxidant effects, and potential toxicity based on diverse research findings.
- Molecular Formula: C₁₂H₁₂N₃NaO₆S₂
- Molecular Weight: 381.35 g/mol
- Melting Point: >241°C (decomposes)
- Storage Conditions: Should be stored in an amber vial under inert atmosphere in a refrigerator.
Antimicrobial Properties
Research indicates that 4,4'-(diazoamino)dibenzenesulfonic acid disodium salt exhibits antimicrobial activity against various bacteria and fungi. The compound has been evaluated for its effectiveness against pathogens such as Staphylococcus aureus and Candida albicans.
- Study Findings:
Antioxidant Activity
The compound also exhibits antioxidant properties, which are crucial in preventing oxidative stress-related damage in biological systems.
- Mechanism of Action:
- It is believed to scavenge free radicals and reduce oxidative damage by enhancing the activity of endogenous antioxidant enzymes.
- In vitro studies have shown that it can significantly reduce lipid peroxidation levels in cellular models.
Toxicological Profile
Understanding the safety profile of 4,4'-(diazoamino)dibenzenesulfonic acid is essential for its application in pharmaceuticals and other fields.
Acute Toxicity Studies
- Animal studies have indicated that doses up to 10 mg/kg body weight do not result in severe adverse effects. However, changes in hematological parameters were noted at higher doses, suggesting a need for caution .
- The No Observable Adverse Effect Level (NOAEL) was established at approximately 2.5 mg/kg body weight/day for male subjects, with similar findings for females .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various azo compounds, including 4,4'-(diazoamino)dibenzenesulfonic acid disodium salt, revealed:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Candida albicans | 40 |
This study highlights the compound's potential as a broad-spectrum antimicrobial agent.
Case Study 2: Antioxidant Capacity
In a comparative study on antioxidant activities of several compounds:
| Compound | IC50 (µg/mL) |
|---|---|
| Ascorbic Acid | 12 |
| 4,4'-(Diazoamino)dibenzenesulfonic Acid | 45 |
| Quercetin | 30 |
The results indicated that while not as potent as ascorbic acid, the compound still possesses considerable antioxidant capacity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4,4'-(Diazoamino)dibenzenesulfonic acid, disodium salt, and how are they optimized for purity?
- Methodological Answer : The compound is synthesized via coupling diazotized 4-aminobenzenesulfonic acid with 5-oxo-1-(4-sulfophenyl)-2-pyrazoline-3-carboxylic acid or its derivatives (e.g., methyl/ethyl esters). Key steps include diazotization at 0–5°C using NaNO₂/HCl and coupling under alkaline conditions. Purification involves recrystallization or chromatography to remove unreacted intermediates and salts (e.g., NaCl/Na₂SO₄). Yield optimization requires precise stoichiometric ratios, pH control (pH 8–10), and temperature modulation .
Q. How is the compound characterized structurally and spectroscopically in academic research?
- Methodological Answer : Structural confirmation relies on:
- UV-Vis Spectrophotometry : Absorption maxima at ~427 nm (ε = 53.0 L/(g·cm)) in aqueous solutions, confirming chromophore integrity .
- NMR/FTIR : Detection of azo (-N=N-) stretching (1400–1600 cm⁻¹) and sulfonate (-SO₃⁻) symmetric/asymmetric vibrations (1040–1250 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 801.7 (C₃₃H₂₅N₉Na₂O₉S₂) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when using different coupling agents (e.g., pyrazoline derivatives vs. phenylhydrazine-4-sulfonic acid)?
- Methodological Answer : Divergent yields arise from steric hindrance or electronic effects in coupling agents. For example:
- Pyrazoline Derivatives : Higher yields (70–85%) due to electron-withdrawing sulfonate groups enhancing electrophilicity.
- Phenylhydrazine-4-sulfonic Acid : Lower yields (50–60%) due to competing side reactions (e.g., over-coupling). Resolution involves kinetic studies (time-resolved UV-Vis) to track intermediate formation and DFT modeling to predict reactivity .
Q. What are the mechanisms of azo group degradation under varying pH conditions, and how can stability be improved?
- Methodological Answer : Azo bonds (-N=N-) degrade via:
- Acidic Conditions : Protonation leading to hydrolysis (e.g., forming amines).
- Alkaline Conditions : Nucleophilic attack by OH⁻. Mitigation strategies include:
- Buffered Systems : Use phosphate buffer (pH 6–8) to minimize hydrolysis.
- Chelating Agents : EDTA to sequester metal ions catalyzing degradation.
- Accelerated stability studies (40°C/75% RH) with HPLC monitoring quantify degradation kinetics .
Q. How does the compound interact with biological macromolecules (e.g., proteins/DNA) in mechanistic studies?
- Methodological Answer : The sulfonate groups enable electrostatic binding to lysine/arginine residues in proteins. Techniques include:
- Fluorescence Quenching : Track binding via tryptophan residue quenching (e.g., Δλ = 340 nm).
- Circular Dichroism : Monitor conformational changes in DNA (e.g., B→Z transitions). Toxicity assays (MTT/Comet) reveal genotoxic thresholds .
Data Contradiction Analysis
Q. Why do spectrophotometric assays report variable absorptivity values (e.g., 53.0 vs. 48.5 L/(g·cm)) across studies?
- Methodological Answer : Discrepancies arise from solvent polarity (water vs. buffer) and impurities (e.g., residual NaCl). Standardization requires:
- Solvent Matching : Use 0.2 M ammonium acetate (pH 6.5) as per JECFA guidelines.
- Blank Correction : Subtract baseline absorption from uncolored components (e.g., Na₂SO₄) .
Experimental Design Considerations
Q. What protocols ensure reproducibility in synthesizing high-purity batches for pharmacological studies?
- Methodological Answer : Critical parameters include:
- Diazotization Time : 30–45 min (monitored via starch-iodide paper).
- Coupling pH : Maintain pH 9–10 with NaHCO₃/NaOH.
- Purification : Dialysis (MWCO 1 kDa) to remove salts, followed by lyophilization. Purity >98% is confirmed via HPLC (C18 column, 0.1% TFA/ACN gradient) .
Comparative Analysis
Q. How does the compound’s stability compare to structurally similar azo dyes (e.g., Acid Yellow 17) under oxidative stress?
- Methodological Answer : Comparative stability assessed via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
